molecular formula C28H28N2O3 B11177436 (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B11177436
M. Wt: 440.5 g/mol
InChI Key: ITAMNBZFPSMRLS-GHRIWEEISA-N
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Description

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigating its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Possible applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, compounds with nitrophenyl and dihydroquinoline moieties can interact with various molecular targets, such as enzymes, receptors, and DNA. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Similar in structure but may lack the nitrophenyl or dihydroquinoline groups.

    Quinolines: Compounds with a quinoline core but different substituents.

    Nitrophenyl derivatives: Compounds with a nitrophenyl group but different overall structures.

Uniqueness

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is unique due to the combination of its nitrophenyl and dihydroquinoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H28N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C28H28N2O3/c1-20-10-16-24-25(18-20)29(26(31)17-13-21-11-14-23(15-12-21)30(32)33)27(2,3)19-28(24,4)22-8-6-5-7-9-22/h5-18H,19H2,1-4H3/b17-13+

InChI Key

ITAMNBZFPSMRLS-GHRIWEEISA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C)(C)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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